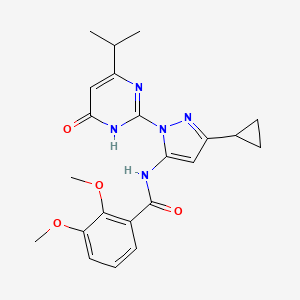![molecular formula C13H19FN2 B2941247 1-[1-(4-Fluorophenyl)propyl]piperazine CAS No. 516447-25-9](/img/structure/B2941247.png)
1-[1-(4-Fluorophenyl)propyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-Fluorophenyl)propyl]piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a fluorophenyl group attached to a propyl chain, which is further connected to a piperazine ring
作用機序
Target of Action
The primary target of 1-[1-(4-Fluorophenyl)propyl]piperazine is the serotonin receptor , specifically the 5-HT1A receptor . Serotonin receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.
Mode of Action
This compound acts mainly as a 5-HT1A receptor agonist . This means it binds to these receptors and activates them, mimicking the action of serotonin. It also has some affinity for the 5-HT2A and 5-HT2C receptors . Additionally, it has been shown to inhibit the reuptake of serotonin and norepinephrine, and possibly induce their release .
Biochemical Pathways
Upon activation of the 5-HT1A receptor, this compound affects the serotonin signaling pathway. This can lead to various downstream effects, including changes in mood and anxiety levels. The inhibition of serotonin and norepinephrine reuptake can increase the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Result of Action
The activation of serotonin receptors and increased serotonin and norepinephrine signaling can lead to changes at the molecular and cellular level, potentially affecting mood, anxiety, and other neurological functions . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Fluorophenyl)propyl]piperazine typically involves the reaction of 4-fluorophenylpropylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
1-[1-(4-Fluorophenyl)propyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may require the use of nucleophiles, such as sodium hydroxide or ammonia, under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-[1-(4-Fluorophenyl)propyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic properties, such as its role in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: Similar structure but lacks the propyl chain.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of fluorine.
1-(4-Methylphenyl)piperazine: Contains a methyl group instead of fluorine.
Uniqueness
1-[1-(4-Fluorophenyl)propyl]piperazine is unique due to the presence of both the fluorophenyl group and the propyl chain, which may confer distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
1-[1-(4-fluorophenyl)propyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-2-13(16-9-7-15-8-10-16)11-3-5-12(14)6-4-11/h3-6,13,15H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWGKTIIMAHBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R)-1-[4-[(E)-3,3-dimethylbutan-2-ylideneamino]-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol](/img/structure/B2941164.png)


![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2941173.png)
![2-(butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2941176.png)

![N-[(3-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2941179.png)

![N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2941181.png)

![3-{3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamido}benzoic acid](/img/structure/B2941184.png)
![2-(furan-2-yl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2941185.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide](/img/structure/B2941187.png)
